

# (3-Nitropyridin-2-yl)methanol spectroscopic data (NMR, IR, MS)

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: (3-Nitropyridin-2-yl)methanol

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An In-depth Technical Guide to the Spectroscopic Characterization of **(3-Nitropyridin-2-yl)methanol**

## Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound **(3-Nitropyridin-2-yl)methanol**. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles, experimental protocols, and detailed interpretation of the spectral data, ensuring a thorough understanding of the molecule's structural features.

## Introduction: The Molecular Blueprint of **(3-Nitropyridin-2-yl)methanol**

**(3-Nitropyridin-2-yl)methanol** (CAS: 36625-64-6, Molecular Formula:  $C_6H_6N_2O_3$ , Molecular Weight: 154.12 g/mol) is a substituted pyridine derivative.<sup>[1][2]</sup> Such nitro-substituted heteroaromatic alcohols are valuable intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and fine chemicals.<sup>[3]</sup> The precise placement of the nitro (-NO<sub>2</sub>) and methanol (-CH<sub>2</sub>OH) groups on the pyridine ring dictates its reactivity and potential applications.

Accurate structural elucidation and purity assessment are non-negotiable in scientific research and development. Spectroscopic techniques provide the necessary tools to create a detailed molecular "fingerprint." This guide explains how NMR reveals the connectivity of atoms, IR identifies the functional groups present, and MS determines the molecular weight and fragmentation patterns, collectively confirming the identity and integrity of **(3-Nitropyridin-2-yl)methanol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

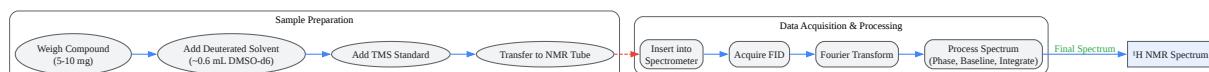
NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment of  $^1\text{H}$  (proton) and  $^{13}\text{C}$  (carbon) nuclei.

### Proton ( $^1\text{H}$ ) NMR Spectroscopy

Principle of the Technique  $^1\text{H}$  NMR spectroscopy exploits the magnetic properties of hydrogen nuclei. When placed in a strong magnetic field, these nuclei align in specific spin states. Irradiation with radiofrequency energy causes transitions between these states, and the resonance frequency is recorded. This frequency, known as the chemical shift ( $\delta$ ), is highly sensitive to the local electronic environment, providing invaluable information about the structure.

#### Experimental Protocol: Data Acquisition

- Sample Preparation: Dissolve approximately 5-10 mg of **(3-Nitropyridin-2-yl)methanol** in ~0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ). The choice of solvent is critical;  $\text{DMSO-d}_6$  is often preferred for its ability to dissolve polar compounds and to observe exchangeable protons like the hydroxyl (-OH) proton.<sup>[4]</sup>
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard to calibrate the chemical shift scale to 0 ppm.
- Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.<sup>[5]</sup>
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction, and integration of the signals.



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Figure 1: Experimental workflow for <sup>1</sup>H NMR spectroscopy.

**Data Interpretation and Predicted Spectrum** The <sup>1</sup>H NMR spectrum of **(3-Nitropyridin-2-yl)methanol** is expected to show distinct signals for the three aromatic protons on the pyridine ring, the methylene protons of the methanol group, and the hydroxyl proton. The electron-withdrawing nature of the nitro group and the pyridine nitrogen significantly deshields the ring protons, shifting them downfield.[6][7]

- Pyridine Ring Protons (H-4, H-5, H-6): These protons will appear in the aromatic region (typically  $\delta$  7.0-9.5 ppm).
  - H-6: Being adjacent to the ring nitrogen, this proton is expected to be the most deshielded. It should appear as a doublet of doublets (dd) due to coupling with H-5 and H-4.
  - H-4: This proton is ortho to the electron-withdrawing nitro group and will also be significantly deshielded, appearing as a doublet of doublets (dd).
  - H-5: This proton will appear as a doublet of doublets (dd), coupled to both H-4 and H-6.
- Methylene Protons (-CH<sub>2</sub>OH): These two protons are adjacent to the hydroxyl group and the aromatic ring. They are expected to appear as a singlet around  $\delta$  4.5-5.0 ppm. In the presence of trace acid or water, coupling to the -OH proton may not be observed.
- Hydroxyl Proton (-OH): This proton is exchangeable, and its signal is often broad. Its chemical shift is concentration and solvent-dependent but typically appears between  $\delta$  3.0-6.0 ppm.

Table 1: Predicted  $^1\text{H}$  NMR Data for **(3-Nitropyridin-2-yl)methanol** in  $\text{DMSO-d}_6$ 

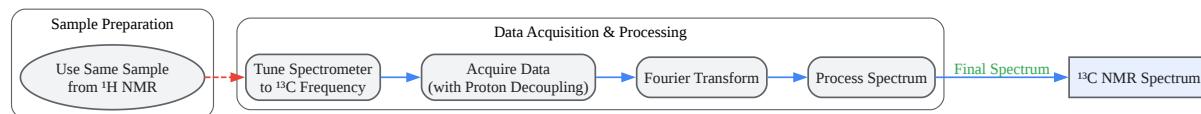
Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~8.8 - 9.0	dd	1H	H-6
~8.4 - 8.6	dd	1H	H-4
~7.6 - 7.8	dd	1H	H-5
~5.5 - 6.0	t (broad)	1H	-OH

| ~4.8 - 5.0 | d | 2H | -CH<sub>2</sub>- |

## Carbon- $^{13}$ ( $^{13}\text{C}$ ) NMR Spectroscopy

Principle of the Technique  $^{13}\text{C}$  NMR spectroscopy operates on the same principles as  $^1\text{H}$  NMR but observes the  $^{13}\text{C}$  isotope. Due to the low natural abundance of  $^{13}\text{C}$  (~1.1%), the signals are much weaker. Spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line. The chemical shift range is much larger than for protons (~0-220 ppm), which minimizes signal overlap.[8]

Experimental Protocol: Data Acquisition The sample preparation and instrumentation are identical to those for  $^1\text{H}$  NMR. The acquisition parameters are adjusted for the lower sensitivity and wider spectral width of  $^{13}\text{C}$  nuclei. A proton-decoupled pulse sequence is standard.

[Click to download full resolution via product page](#)Figure 2: Experimental workflow for  $^{13}\text{C}$  NMR spectroscopy.

**Data Interpretation and Predicted Spectrum** The spectrum should display six distinct signals: five for the aromatic carbons and one for the methylene carbon.

- **Aromatic Carbons (C-2, C-3, C-4, C-5, C-6):** The chemical shifts are influenced by the ring nitrogen and the nitro group.
  - C-2 & C-6: Carbons adjacent to the electronegative nitrogen atom are typically deshielded and appear downfield ( $\delta$  ~150 ppm).[9] C-2, bearing the methanol group, will be shifted further.
  - C-3 & C-4: These carbons are directly influenced by the strongly electron-withdrawing nitro group, leading to significant downfield shifts.[8]
  - C-5: This carbon is expected to be the most upfield of the aromatic signals.
- **Methylene Carbon (-CH<sub>2</sub>OH):** The carbon of the methanol group, being an sp<sup>3</sup> carbon attached to an oxygen, will appear upfield relative to the aromatic carbons, typically in the range of  $\delta$  60-70 ppm.[10][11]

Table 2: Predicted <sup>13</sup>C NMR Data for **(3-Nitropyridin-2-yl)methanol**

Chemical Shift ( $\delta$ , ppm)	Assignment
~155 - 160	C-2
~150 - 155	C-6
~145 - 150	C-3
~135 - 140	C-4
~120 - 125	C-5

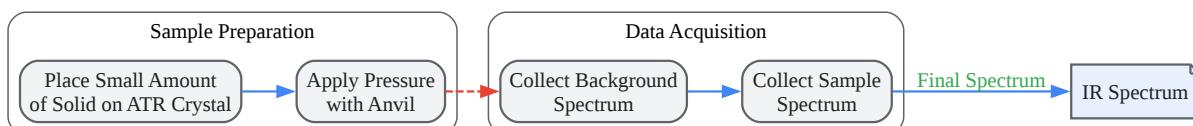
| ~60 - 65 | -CH<sub>2</sub>OH |

## Infrared (IR) Spectroscopy: Identifying Functional Groups

Principle of the Technique IR spectroscopy measures the vibration of molecules when they absorb infrared radiation. Covalent bonds vibrate at specific frequencies. When the frequency of the IR radiation matches the natural vibrational frequency of a bond, absorption occurs. This allows for the identification of specific functional groups, as each has a characteristic absorption range.[12][13]

Experimental Protocol: Data Acquisition Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.

- Sample Preparation: Place a small amount of the solid **(3-Nitropyridin-2-yl)methanol** directly onto the ATR crystal.
- Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Analysis: Collect a background spectrum (of the empty crystal) first, then collect the sample spectrum. The instrument software automatically provides the transmittance or absorbance spectrum.



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Figure 3: Experimental workflow for ATR-IR spectroscopy.

**Data Interpretation** The IR spectrum will be dominated by absorptions from the hydroxyl, nitro, and aromatic pyridine functional groups.

- O-H Stretch: A strong and broad absorption band is expected in the region of 3200-3550  $\text{cm}^{-1}$  due to the hydrogen-bonded hydroxyl group of the alcohol.[14]

- Aromatic C-H Stretch: A medium intensity absorption should appear just above 3000  $\text{cm}^{-1}$ , typically around 3010-3100  $\text{cm}^{-1}$ .[\[15\]](#)
- N-O Stretches (Nitro Group): The nitro group gives rise to two very strong and characteristic stretching vibrations:
  - An asymmetric stretch between 1550-1475  $\text{cm}^{-1}$ .[\[16\]](#)[\[17\]](#)
  - A symmetric stretch between 1360-1290  $\text{cm}^{-1}$ .[\[16\]](#)[\[17\]](#)
- Aromatic C=C and C=N Stretches: Medium to strong absorptions are expected in the 1400-1600  $\text{cm}^{-1}$  region, characteristic of the pyridine ring.
- C-O Stretch: A strong C-O stretching band for the primary alcohol should be present in the 1000-1320  $\text{cm}^{-1}$  region.[\[17\]](#)

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Vibration	Functional Group
3200-3550	Strong, Broad	O-H Stretch	Alcohol (-OH)
3010-3100	Medium	C-H Stretch	Aromatic
1550-1475	Strong	N-O Asymmetric Stretch	Nitro (-NO <sub>2</sub> )
1400-1600	Medium-Strong	C=C, C=N Stretches	Pyridine Ring
1360-1290	Strong	N-O Symmetric Stretch	Nitro (-NO <sub>2</sub> )

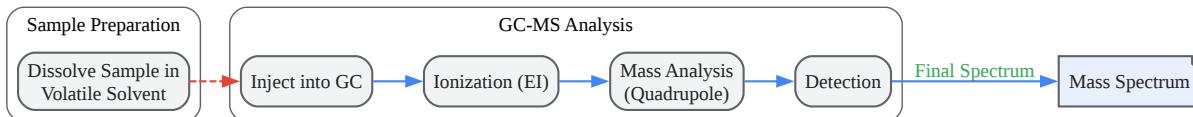
| 1000-1320 | Strong | C-O Stretch | Primary Alcohol |

## Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

**Principle of the Technique** Mass spectrometry is an analytical technique that measures the mass-to-charge ratio ( $m/z$ ) of ions. In Electron Ionization (EI) MS, the sample is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting positively charged ions are separated by a mass analyzer according to their  $m/z$  ratio, and their relative abundance is detected. This provides the molecular weight of the compound and structural information from the fragmentation pattern.

**Experimental Protocol: Data Acquisition** A common method is Gas Chromatography-Mass Spectrometry (GC-MS).

- **Sample Preparation:** Prepare a dilute solution of **(3-Nitropyridin-2-yl)methanol** in a volatile organic solvent (e.g., methanol or dichloromethane).[\[18\]](#)
- **Injection:** Inject a small volume of the solution into the GC, where the compound is vaporized and separated from the solvent.
- **Ionization:** The compound enters the MS source, where it is ionized by electron impact (typically at 70 eV).
- **Analysis:** The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole).
- **Detection:** The detector records the abundance of ions at each  $m/z$  value, generating the mass spectrum.



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Figure 4: Experimental workflow for GC-MS analysis.

**Data Interpretation** The mass spectrum provides the molecular weight and key structural fragments.

- **Molecular Ion ( $M^+$ ):** The molecular ion peak should be observed at an  $m/z$  corresponding to the molecular weight of the compound, which is 154. Aromatic alcohols typically show a fairly intense molecular ion peak.[19]
- **Key Fragmentation Pathways:** The fragmentation is driven by the stability of the resulting ions. Common fragmentation patterns for benzyl-type alcohols include:[20]
  - Loss of -OH ( $m/z$  137): Cleavage of the C-O bond can lead to the loss of a hydroxyl radical, resulting in an  $[M-17]^+$  ion.
  - Loss of - $CH_2OH$  ( $m/z$  123): Loss of the entire hydroxymethyl group results in a nitropyridinyl cation,  $[M-31]^+$ .
  - Loss of  $NO_2$  ( $m/z$  108): Cleavage of the C-N bond can result in the loss of a nitro radical, giving an  $[M-46]^+$  ion. This fragment corresponds to the molecular ion of 2-pyridinemethanol.
  - Formation of Pyridyl Cations: Further fragmentation can lead to characteristic aromatic cluster ions.

Table 4: Predicted Key Ions in the EI Mass Spectrum

<b>m/z</b>	<b>Relative Abundance</b>	<b>Proposed Fragment</b>
<b>154</b>	Medium	$[M]^+$ (Molecular Ion)
137	Medium	$[M - OH]^+$
123	Medium	$[M - CH_2OH]^+$
108	Strong	$[M - NO_2]^+$

| 78 | Medium |  $[C_5H_4N]^+$  (Pyridyl cation) |

## Conclusion

The collective application of NMR, IR, and MS provides an unambiguous structural confirmation of **(3-Nitropyridin-2-yl)methanol**.  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy precisely map the atomic connectivity and chemical environments of the carbon-hydrogen framework. IR spectroscopy confirms the presence of the critical hydroxyl and nitro functional groups through their characteristic vibrational frequencies. Finally, mass spectrometry verifies the molecular weight and reveals predictable fragmentation patterns that are consistent with the proposed structure. This multi-technique approach ensures the highest level of scientific integrity and is an indispensable protocol for the characterization of synthesized molecules in research and industry.

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- To cite this document: BenchChem. [(3-Nitropyridin-2-yl)methanol spectroscopic data (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2906164#3-nitropyridin-2-yl-methanol-spectroscopic-data-nmr-ir-ms>]

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